

Application Notes: DC271 for Fluorescence Displacement Assays

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Compound of Interest		
Compound Name:	DC271	
Cat. No.:	B15541636	Get Quote

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Introduction

DC271 is a synthetic, fluorescent analog of all-trans-retinoic acid (ATRA) that serves as a powerful tool in drug discovery and biochemical research.[1][2] Its intrinsic solvatochromic fluorescence makes it an ideal probe for fluorescence displacement (FD) assays, providing a direct and efficient method for measuring the binding of non-labeled compounds to retinoid-binding proteins.[3] This technique offers a significant advantage over traditional methods that often require radio-labeling or complex multi-step procedures.[3]

The fluorescence of **DC271** is highly sensitive to its local environment. In a nonpolar environment, such as the binding pocket of a protein, it exhibits intense, blue-shifted fluorescence. Conversely, in a polar, aqueous environment, its fluorescence is weak and red-shifted.[3] This property is the foundation of the fluorescence displacement assay: when **DC271** is bound to its target protein, a strong fluorescent signal is observed. If a competing, non-fluorescent ligand is introduced and displaces **DC271** from the binding pocket, the probe is released into the aqueous solvent, resulting in a measurable decrease in fluorescence intensity. This change in fluorescence is directly proportional to the amount of competing ligand bound to the protein, allowing for the determination of binding affinities.

Principle of the Fluorescence Displacement Assay







The core principle of the **DC271**-based fluorescence displacement assay is the competition for a binding site on a target protein between the fluorescent probe (**DC271**) and a non-fluorescent test compound.

A key target for **DC271** is the Cellular Retinoic Acid-Binding Protein II (CRABP-II), a carrier protein involved in retinoid signaling pathways.[2][3] The binding of **DC271** to CRABP-II is congruent with that of the endogenous ligand ATRA, with its carboxylate group interacting with the Arg112-Arg133-Tyr135 binding triad.[3]

The experimental workflow can be summarized as follows:

- Incubation: The target protein (e.g., CRABP-II) is incubated with **DC271**, allowing them to form a fluorescent complex.
- Competition: A non-fluorescent test compound is added to the solution.
- Displacement: If the test compound has affinity for the same binding site, it will compete with and displace **DC271**.
- Signal Detection: The displacement of **DC271** into the aqueous buffer leads to a decrease in its fluorescence signal.
- Quantification: The reduction in fluorescence is measured and used to determine the binding affinity of the test compound.

Data Presentation

The following table summarizes key quantitative data for **DC271** and its application in fluorescence displacement assays.



Compound/Par ameter	Target Protein	Value	Method	Reference
DC271				
Kd	CRABP-II	42 nM	Fluorescence Assay	[1][2]
EC23 (Synthetic Retinoid)				
Kd (estimated)	CRABP-II	160 nM	DC271 Fluorescence Displacement	[3]

Note: The dissociation constant (Kd) is a measure of binding affinity, where a smaller Kd value indicates a stronger binding interaction.[4] The inhibition constant (Ki) is also a measure of binding affinity, specifically for inhibitors.[5] IC50 values represent the concentration of a compound that inhibits a specific biological or biochemical function by 50% and are dependent on experimental conditions.[6]

Experimental Protocols

Protocol 1: Qualitative Fluorescence Displacement Assay for High-Throughput Screening

This protocol is designed for the rapid screening of a compound library to identify potential binders to a target protein.

Materials:

- Target protein (e.g., CRABP-II)
- DC271
- Test compounds
- Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)



- Black, non-binding surface 96-well plates
- Fluorescence plate reader

Procedure:

- Prepare a stock solution of the target protein and DC271 in the assay buffer. A final concentration of 100 nM for both CRABP-II and DC271 has been shown to be effective.[3]
- In a 96-well plate, add the target protein-**DC271** complex to each well.
- Add the test compounds from your library to individual wells at a fixed concentration (e.g., 10 μM). Include appropriate controls:
 - Positive control: A known binder to the target protein.
 - Negative control: Assay buffer or a compound known not to bind.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.
- Measure the fluorescence intensity using a plate reader. The excitation and emission
 wavelengths for DC271 will depend on the solvent, but for protein binding assays, excitation
 around 350 nm and emission around 460 nm is a good starting point.[1][2]
- Analyze the data by comparing the fluorescence signal in the wells containing test compounds to the controls. A significant decrease in fluorescence indicates potential binding and displacement of DC271.

Protocol 2: Quantitative Determination of Binding Affinity (Kd)

This protocol is used to determine the dissociation constant (Kd) of a "hit" compound identified from a qualitative screen.

Materials:

Target protein (e.g., CRABP-II)



DC271

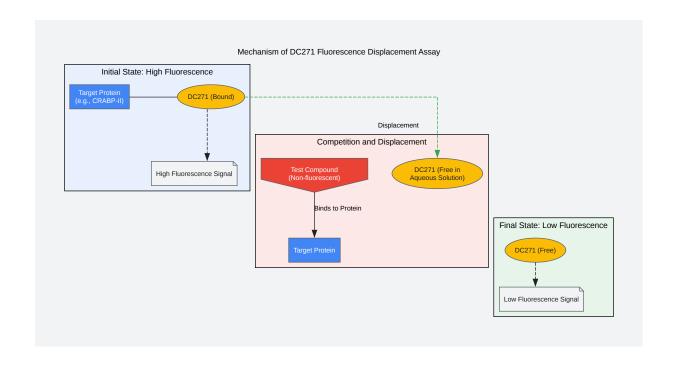
- Test compound of interest
- Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Black, non-binding surface 96-well plates
- Fluorescence plate reader

Procedure:

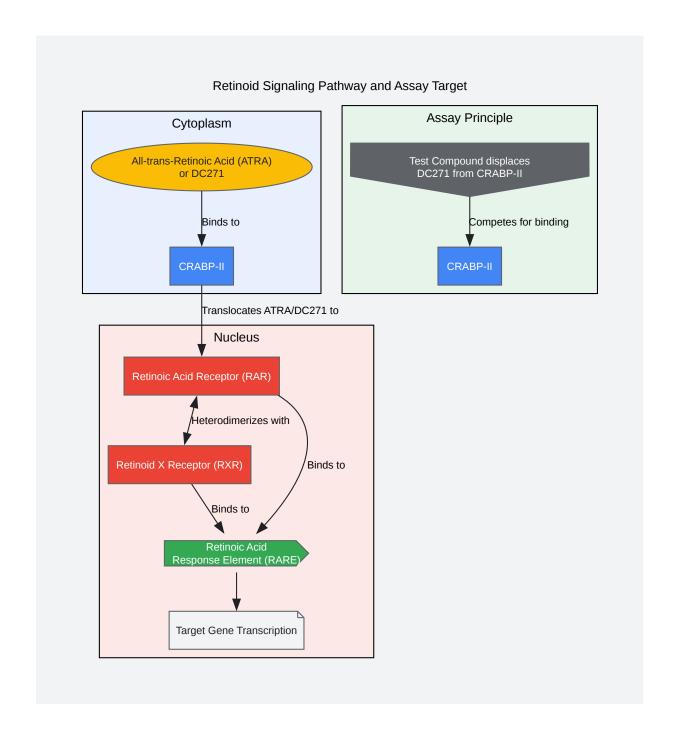
- Prepare a stock solution of the target protein and DC271 in the assay buffer at a fixed concentration (e.g., 100 nM each).[3]
- Prepare a serial dilution of the test compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Kd.
- In a 96-well plate, add the target protein-**DC271** complex to each well.
- Add the different concentrations of the test compound to the wells. Include a control with no test compound.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.
- Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
- Plot the fluorescence intensity as a function of the logarithm of the test compound concentration.
- Fit the resulting sigmoidal curve using a suitable software package (e.g., DynaFit) to a competitive binding model to calculate the Kd of the test compound.[3]

Visualizations









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